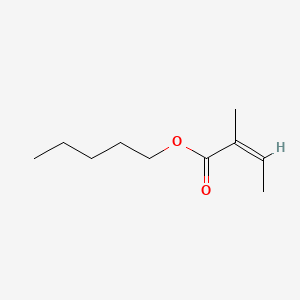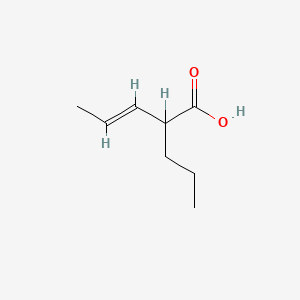
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate is a compound that belongs to the class of sucrose esters. These compounds are formed by the esterification of sucrose with fatty acids. Sucrose esters are known for their surfactant properties and are widely used in various industries, including food, cosmetics, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate typically involves the esterification of sucrose with octanoic acid. This reaction can be catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The reaction is usually carried out under mild conditions to prevent the degradation of sucrose .
Industrial Production Methods
Industrial production of sucrose esters, including this compound, often involves enzymatic processes due to their specificity and mild reaction conditions. These processes are designed to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate can undergo various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, the ester bond can be hydrolyzed to yield sucrose and octanoic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to hydrolysis.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Hydrolysis: Sucrose and octanoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Substitution: New esters or other substituted products.
Applications De Recherche Scientifique
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, facilitating the formation of stable emulsions. This property is crucial in its applications in food, cosmetics, and pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sucrose monolaurate: Another sucrose ester with similar surfactant properties but different fatty acid chain length.
Sucrose monopalmitate: Similar in structure but with a longer fatty acid chain, affecting its solubility and emulsifying properties.
Uniqueness
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate is unique due to its specific fatty acid chain length, which provides a balance between hydrophilic and lipophilic properties. This balance makes it particularly effective as a surfactant in various applications .
Propriétés
Numéro CAS |
42922-74-7 |
|---|---|
Formule moléculaire |
C20H36O12 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-10-20(18(28)15(25)12(9-22)31-20)32-19-17(27)16(26)14(24)11(8-21)30-19/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1 |
Clé InChI |
GFKALCSVKPSQQZ-OASARBKBSA-N |
SMILES |
CCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
SMILES isomérique |
CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


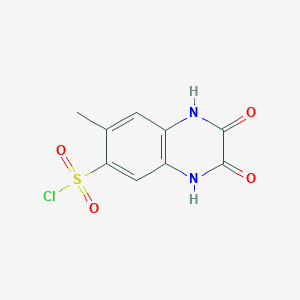
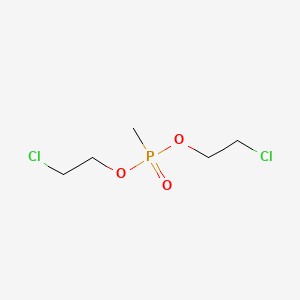
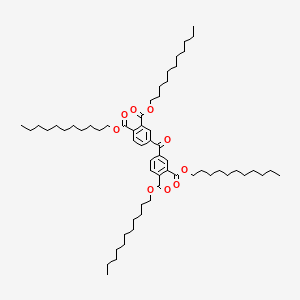
![2-[(4-Chlorophenyl)methoxy]ethanamine](/img/structure/B1609276.png)
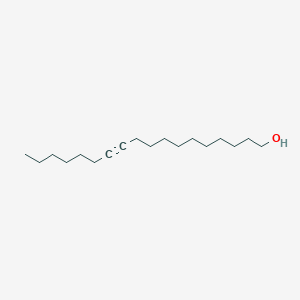
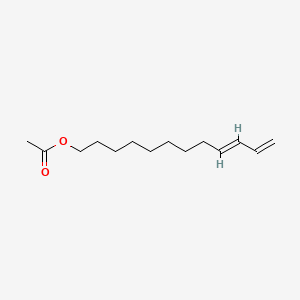

![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B1609286.png)
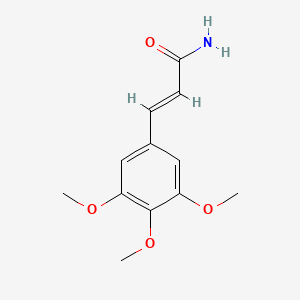
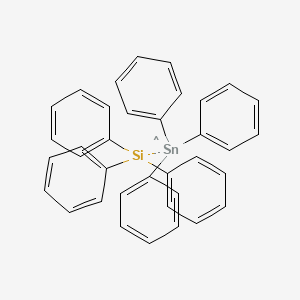
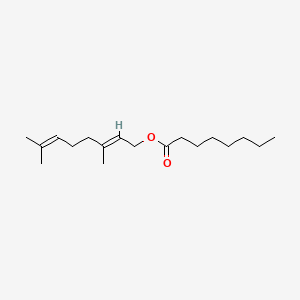
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1609292.png)
